

A Comprehensive Technical Guide to Potassium Ethyl Xanthate (CAS 140-89-6)

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Compound of Interest

Compound Name: Potassium
(carbodithioatoxy)ethane

Cat. No.: B8736422

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of potassium ethyl xanthate (CAS 140-89-6), an organosulfur compound with significant applications in the mining industry and as a reagent in organic synthesis. This document consolidates key data on its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its primary industrial applications and chemical reactivity. Visual representations of key processes are provided to facilitate understanding.

Core Properties of Potassium Ethyl Xanthate

Potassium ethyl xanthate, with the chemical formula $\text{CH}_3\text{CH}_2\text{OCS}_2\text{K}$, is a pale yellow powder. [1] It is the potassium salt of ethyl xanthic acid and is primarily utilized as a flotation agent in the mining industry for the extraction of various metal ores, including copper, nickel, and silver. [1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of potassium ethyl xanthate is presented in Table 1.

Property	Value	References
CAS Number	140-89-6	[1]
Molecular Formula	C ₃ H ₅ KOS ₂	[2][3]
Molar Mass	160.29 g/mol	[1][4]
Appearance	Pale yellow to yellow-brownish powder or crystalline solid	[1][2]
Density	1.263 g/cm ³	[1]
Melting Point	225 to 226 °C (decomposes)	[1]
Solubility	Very soluble in water; soluble in alcohol; insoluble in ether	[5][6]
pKa	Approximately 1.6	[1]
Stability	Stable at high pH, but rapidly hydrolyzes below pH 9. Light sensitive.	[1][3]

Safety and Toxicity

Potassium ethyl xanthate is classified as a flammable solid and is harmful if swallowed or inhaled.[4][7] It can cause skin and serious eye irritation, as well as respiratory irritation.[7][8] The oral LD₅₀ in rats is 103 mg/kg.[1] Detailed hazard and precautionary statements are provided in Table 2.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statements
Flammable solids	GHS02: Flammable	Warning	H228: Flammable solid
Acute toxicity (oral)	GHS07: Exclamation mark	Warning	H302: Harmful if swallowed
Acute toxicity (inhalation)	GHS07: Exclamation mark	Warning	H332: Harmful if inhaled
Skin irritation	GHS07: Exclamation mark	Warning	H315: Causes skin irritation
Eye irritation	GHS07: Exclamation mark	Warning	H319: Causes serious eye irritation
Specific target organ toxicity	GHS07: Exclamation mark	Warning	H335: May cause respiratory irritation

Experimental Protocols

Synthesis of Potassium Ethyl Xanthate

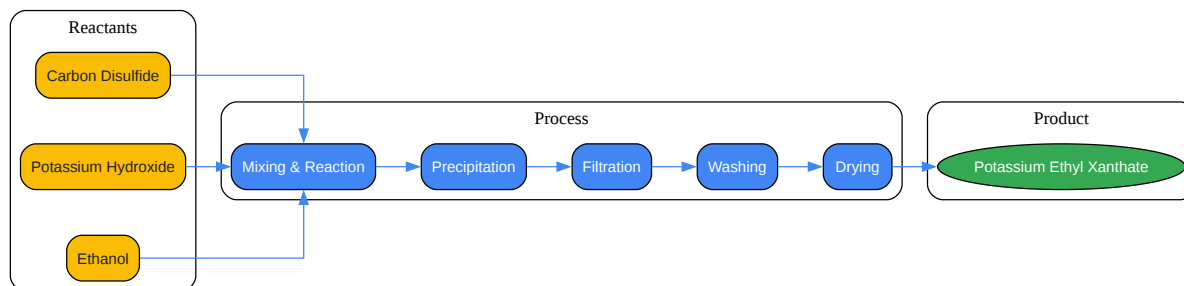
The synthesis of potassium ethyl xanthate is typically achieved through the reaction of an alkoxide with carbon disulfide.^[1] The alkoxide is often generated in-situ from potassium hydroxide and ethanol.^[1]

Materials:

- Ethanol (CH₃CH₂OH)
- Potassium hydroxide (KOH)
- Carbon disulfide (CS₂)
- Diethyl ether

Procedure:

- Prepare a basic solution of alcohol by dissolving one mole of potassium hydroxide in a mixture of one mole of ethanol and one mole of water.
- Slowly add one mole of carbon disulfide to the basic alcohol solution with continuous stirring. The reaction is exothermic and should be controlled.
- A yellow precipitate of potassium ethyl xanthate will form.
- After the addition of all the carbon disulfide, the mixture is cooled, and the crystalline product is separated by filtration.
- The precipitate is then washed twice with diethyl ether to purify it.
- The purified potassium ethyl xanthate is dried under vacuum.



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Caption: Workflow for the synthesis of potassium ethyl xanthate.

Purification by Recrystallization

For higher purity, potassium ethyl xanthate can be recrystallized.

Materials:

- Crude potassium ethyl xanthate
- Acetone or absolute ethanol
- Diethyl ether

Procedure:

- Dissolve the crude potassium ethyl xanthate in a minimal amount of hot acetone or absolute ethanol.
- Filter the hot solution to remove any insoluble impurities.
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Alternatively, diethyl ether can be added to the acetone solution to precipitate the purified product.^[6]
- Collect the crystals by filtration.
- Wash the crystals with a small amount of cold solvent (acetone or ethanol) or diethyl ether.
- Dry the purified crystals in a desiccator.^[6]

Analytical Methods

A sensitive and selective method for the determination of potassium ethyl xanthate involves HPLC coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS/MS).^[9] A simpler reverse-phase HPLC method can also be employed.

HPLC Conditions:

- Column: Newcrom R1 reverse-phase column.^[5]
- Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.^{[5][7]}
- Detection: UV detection or ICP-MS/MS for elemental sulfur detection.^[9]

Sample Preparation for HPLC-ICP-MS/MS:

- For the analysis of diethyl dixanthogen (an oxidation product), the sample is oxidized with triiodide.[9]
- The oxidized sample is then extracted with n-hexane.[8]
- The hexane layer is collected for injection into the HPLC system.[8]



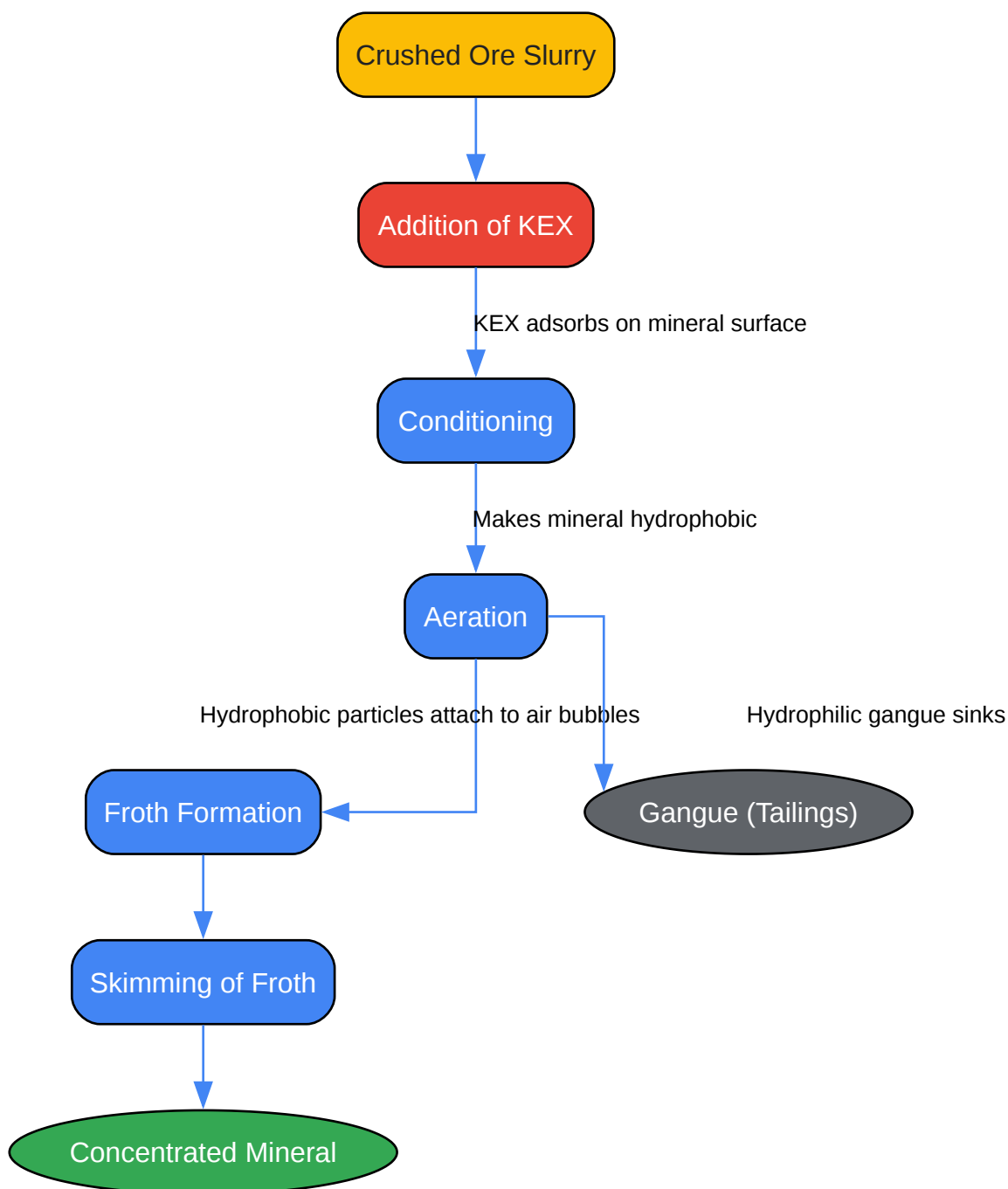
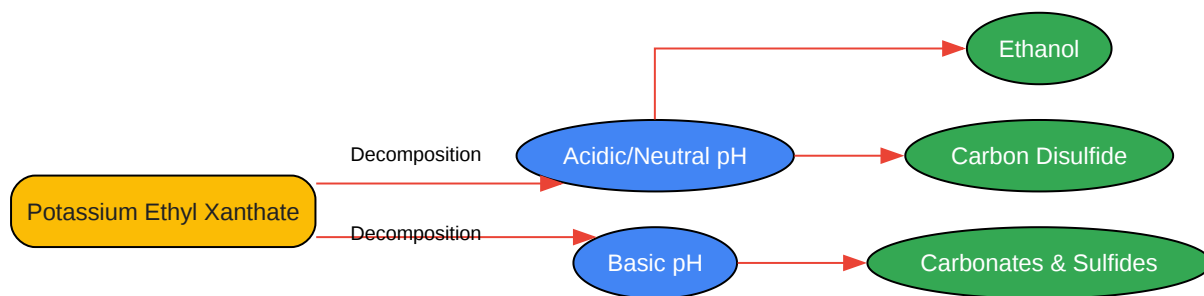
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Caption: Workflow for the HPLC analysis of potassium ethyl xanthate.

Chemical Reactivity and Applications

Decomposition

The stability of potassium ethyl xanthate is highly dependent on pH. It is stable in alkaline conditions but decomposes in acidic or neutral solutions.[1] The decomposition rate increases as the pH decreases.[9] In acidic or neutral conditions, the primary decomposition products are carbon disulfide (CS₂) and the corresponding alcohol (ethanol).[8] In basic solutions, other products such as carbonates and sulfides can be formed.[8]



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